molecular formula C17H15NO2 B4698275 (5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

Cat. No. B4698275
M. Wt: 265.31 g/mol
InChI Key: QBPKYCNYBVNYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone, commonly known as 5-APB, is a synthetic drug that belongs to the class of phenethylamines. It is a derivative of the popular drug MDMA, also known as Ecstasy. 5-APB has been gaining popularity in recent years due to its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 5-APB involves its interaction with the serotonin and norepinephrine transporters. It inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in altered mood, perception, and cognition. 5-APB also has an affinity for the 5-HT2A receptor, which results in the activation of this receptor and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-APB are similar to those of MDMA. It has been found to induce feelings of euphoria, empathy, and sociability. It also alters perception, cognition, and sensory processing. 5-APB has been found to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects in some individuals. Long-term use of 5-APB has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

The advantages of using 5-APB in lab experiments include its potency and selectivity for serotonin and norepinephrine reuptake inhibition. It is also relatively easy to synthesize and purify. However, the limitations of using 5-APB in lab experiments include its potential for neurotoxicity and the lack of long-term safety data.

Future Directions

For research on 5-APB include the study of its long-term effects on the brain and behavior. There is also a need for the development of safer and more selective analogs of 5-APB. The potential therapeutic applications of 5-APB in the treatment of psychiatric disorders such as depression and anxiety should also be explored. Additionally, the use of 5-APB in combination with other drugs should be investigated to determine its potential for synergistic effects.

Scientific Research Applications

The primary application of 5-APB in scientific research is the study of its effects on the central nervous system. It has been found that 5-APB acts as a potent serotonin and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in altered mood, perception, and cognition. 5-APB has also been found to have an affinity for the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception.

properties

IUPAC Name

(5-amino-3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10-3-5-12(6-4-10)16(19)17-11(2)14-9-13(18)7-8-15(14)20-17/h3-9H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPKYCNYBVNYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
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(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
Reactant of Route 3
(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
Reactant of Route 4
(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
Reactant of Route 5
(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
Reactant of Route 6
(5-amino-3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone

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